molecular formula C20H26Zn B14330320 zinc;2-methanidylpropan-2-ylbenzene CAS No. 110139-76-9

zinc;2-methanidylpropan-2-ylbenzene

Cat. No.: B14330320
CAS No.: 110139-76-9
M. Wt: 331.8 g/mol
InChI Key: NPYLHGYXKJICNA-UHFFFAOYSA-N
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Description

Zinc;2-methanidylpropan-2-ylbenzene is a compound that features a benzene ring substituted with a zinc atom and a 2-methanidylpropan-2-yl group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methanidylpropan-2-ylbenzene typically involves the reaction of a benzene derivative with a zinc reagent. One common method is the reaction of 2-methanidylpropan-2-ylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Such as halogens (chlorine, bromine) for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

    Substituted Benzene Derivatives: Depending on the electrophile used in substitution reactions.

    Zinc Oxide: As a result of oxidation reactions.

    Coupled Organic Molecules: From coupling reactions.

Mechanism of Action

The mechanism of action of zinc;2-methanidylpropan-2-ylbenzene involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The zinc atom can coordinate with various ligands, facilitating reactions such as substitution and coupling. In biological systems, zinc ions play a crucial role in enzyme function and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Zinc Chloride: Another organozinc compound used in organic synthesis.

    Zinc Oxide: A common zinc compound with applications in materials science and medicine.

    2-Methanidylpropan-2-ylbenzene: The parent compound without the zinc substitution.

Uniqueness

Zinc;2-methanidylpropan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

110139-76-9

Molecular Formula

C20H26Zn

Molecular Weight

331.8 g/mol

IUPAC Name

zinc;2-methanidylpropan-2-ylbenzene

InChI

InChI=1S/2C10H13.Zn/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2

InChI Key

NPYLHGYXKJICNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zn+2]

Origin of Product

United States

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